molecular formula C9H9NO2 B1296583 1-(Pyridin-3-yl)butane-1,3-dione CAS No. 3594-37-4

1-(Pyridin-3-yl)butane-1,3-dione

Cat. No.: B1296583
CAS No.: 3594-37-4
M. Wt: 163.17 g/mol
InChI Key: OVPXWZQQDUKDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)butane-1,3-dione, also known as 3-Acetoacetylpyridine, is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a pyridine ring attached to a butane-1,3-dione moiety, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Pyridin-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(Pyridin-3-yl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Pyridin-3-yl)butane-1,3-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-pyridin-3-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPXWZQQDUKDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306151
Record name Nicotinoylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3594-37-4
Record name 1-(3-Pyridinyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3594-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 174282
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinoylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-3-yl)butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methylpyridine-3-carboxylate (20.0 g, 146 mmol) in THF (200 mL) was added acetone (50 mL, 681.0 mmol). Sodium methoxide (32.7 mL of 25% w/w, 146.0 mmol) was added dropwsie at rt under N2. The mixture was stirred at rt for 72 hours, quenched with sat. NH4Cl, acidifed with 1 N HCl to pH-5. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to dryness. The crude material was purified by column chromatography (0-10% EtOAc-Hex) to provide 1-(3-pyridyl)butane-1,3-dione (7 g) as a light yellow crystalline solid. 1H NMR (400 MHz, CDCl3) δ 15.98 (s, 1H), 9.19-8.99 (m, 1H), 8.74 (dd, J=4.8, 1.7 Hz, 1H), 8.34-8.04 (m, 1H), 7.41 (ddd, J=8.0, 4.8, 0.8 Hz, 1H), 6.20 (s, 1H), 2.24 (s, 3H). ESI-MS m/z calc. 163.06, found 164.3 (M+1)+; Retention time: 0.32 minutes (3 min run).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
32.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-(3-pyridyl)ethanone (15.0 g, 124 mmol) in DMF (100 mL) at 0° C. was added sodium hydride (5.9 g, 149 mmol). The reaction mixture was then stirred at room temperature for 10 minutes. After cooling to 0° C., methyl acetate (11.8 mL, 149 mmol) was slowly added dropwise. The reaction mixture was allowed to slowly warm to room temperature and stirred overnight. The reaction mixture was quenched with the addition of saturated ammonium chloride (100 mL) and acidified to pH 5 with the addition of 1 N HCl. The mixture was then extracted with ethyl acetate (2×75 mL). The organic layers were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The 16 grams of crude product were filtered through a plug of silica gel. The filtrate was concentrated under reduced pressure. The residue was taken up in a 1:9 solution of ethyl acetate/hexane (300 mL) at 65° C. The resulting solution was slowly allowed to cool to warm temperature while stirring. The precipitate was collected by vacuum filtration to provide 1-(3-pyridyl)butane-1,3-dione (7.7 g) as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A cooled (0° C.) solution of ethyl nicotinate (3.00 g, 2.71 ml, 19.65 mmol) in THF (10 ml) was treated with sodium hydride (60%, 1.572 g, 39.3 mmol) followed by the dropwise addition of a solution of acetone (2.282 g, 39.3 mmol, 2.89 ml) in THF (10 ml). The mixture was heated at reflux for 3 hours and then allowed to cool to RT. The mixture was acidified to ˜pH5 with 2M HCl and partitioned between EtOAc and water. The organic phase was separated and washed with water, brine, dried (MgSO4) filtered and the solvent was removed in vacuo. Purification by chromatography on silica eluting with iso-hexane/EtOAc afforded the titled compound; 1H NMR (CDCl3, 400 MHz) δ 15.97 (1H, s), 9.10 (1H, s), 8.78 (1H, d), 8.22 (1H, d), 7.49 (1H, t), 6.21 (1H, s), 2.25 (3H, s). LCMS Rt=1.13 mins; [M+H]+ 164.21 Method LowpH_v002.
Quantity
2.71 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step Two
Quantity
2.89 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-yl)butane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-yl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-3-yl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-3-yl)butane-1,3-dione
Customer
Q & A

Q1: What makes 1-(Pyridin-3-yl)butane-1,3-dione an interesting molecule for drug discovery?

A: this compound possesses a unique structure that serves as a versatile scaffold for developing new pharmaceutical compounds. Its structure contains both a pyridine ring and a 1,3-dione moiety, both known to interact with various biological targets. Specifically, this compound has shown promise in developing inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) [].

Q2: How does this compound interact with IDO1?

A: Research indicates that derivatives of this compound, particularly those containing a trifluoroethyl group, exhibit strong inhibitory effects on IDO1 []. This inhibition occurs through a multifaceted interaction involving:

    Q3: Can you provide an example of structural characterization for a derivative of this compound?

    A: One study focused on the crystal structure of (Z)-3-(2-hydroxyphenylamino)-1-(pyridin-3-yl)but-2-en-1-one, a derivative of this compound []. Key findings include:

      Q4: Why is the inhibition of IDO1 considered relevant in a therapeutic context?

      A: IDO1 plays a crucial role in the kynurenine pathway, which regulates the immune response. In certain diseases, like cancer, IDO1 activity can be upregulated, leading to immunosuppression within the tumor microenvironment. Inhibiting IDO1 could potentially reverse this immunosuppression, allowing the immune system to recognize and target cancer cells more effectively []. Therefore, this compound derivatives, by acting as IDO1 inhibitors, hold promise as potential anticancer agents.

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.